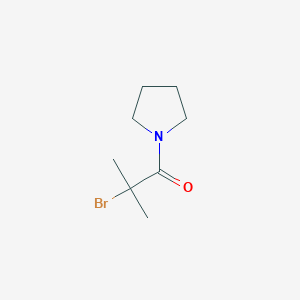

2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one

Description

2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one (CAS: 1225773-74-9) is a brominated ketone derivative with the molecular formula C₈H₁₄BrNO and a molar mass of 220.11 g/mol . Its structure features:

- A propan-1-one backbone with a bromine atom and methyl group at the 2-position.

- A pyrrolidin-1-yl group (a five-membered saturated ring containing one nitrogen atom) at the 1-position.

Properties

IUPAC Name |

2-bromo-2-methyl-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c1-8(2,9)7(11)10-5-3-4-6-10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYDHYZSNIGUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225773-74-9 | |

| Record name | 2-bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one, also known by its CAS number 1225773-74-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one is C8H14BrNO, with a molar mass of 220.11 g/mol. Its predicted density is approximately 1.399 g/cm³, and it has a boiling point around 279.9 °C .

Synthesis

The synthesis of 2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of bromoacetone with pyrrolidine under controlled conditions. This method allows for the efficient formation of the desired compound while minimizing byproducts.

Anticancer Activity

Recent studies have investigated the anticancer potential of derivatives related to 2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one. For instance, compounds derived from pyrrolidine structures have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. The cytotoxicity of these compounds was assessed using MTT assays, revealing varying degrees of effectiveness compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Bromo derivative | A549 | 78–86% viability | |

| Cisplatin | A549 | Standard control |

Antimicrobial Activity

In addition to anticancer properties, 2-Bromo derivatives have been evaluated for antimicrobial activity. Research indicates that certain pyrrolidine-based compounds exhibit significant antimicrobial effects against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Summary

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrolidine derivative | Staphylococcus aureus | 3.125 - 12.5 | |

| Control (Ciprofloxacin) | Staphylococcus aureus | 2.0 |

Case Studies

Several case studies have provided insights into the biological activity of 2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one:

- Anticancer Study : A study involving various derivatives showed that specific modifications to the pyrrolidine ring enhanced cytotoxicity in cancer cells while maintaining lower toxicity in non-cancerous cells .

- Antimicrobial Evaluation : Another investigation highlighted the effectiveness of certain derivatives against antibiotic-resistant strains, suggesting a potential role in developing new antimicrobial agents .

The biological activity of 2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in cell proliferation and microbial resistance mechanisms. The bromine atom in its structure may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

- IUPAC Name : 1-(2-bromo-2-methylpropanoyl)pyrrolidine

- Molecular Formula : C₈H₁₄BrNO

- Molar Mass : 216.11 g/mol

- Purity : Typically around 97% .

Pharmacological Studies

2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one has been investigated for its potential as a psychoactive substance, particularly in relation to cannabinoid receptor modulation. Research indicates that it may act as an allosteric modulator of the CB1 receptor, similar to other compounds studied in this context. These studies utilize calcium mobilization assays in engineered CHO cells expressing CB1 and CB2 receptors to evaluate the pharmacological effects of various compounds, including synthetic cathinones .

Analytical Chemistry

In analytical chemistry, the compound has been utilized in the development of methods for detecting synthetic cathinones in biological samples. Its unique spectral characteristics make it suitable for identification through techniques such as mass spectrometry and NMR spectroscopy. The ability to distinguish between closely related compounds is crucial for forensic toxicology and drug testing .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of pyrrolidine derivatives. Methods have been developed for its use in cross-electrophile coupling reactions, which allow for the construction of complex molecular architectures. This application is particularly relevant in pharmaceutical chemistry, where such intermediates can lead to the development of new therapeutic agents .

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the tertiary carbon undergoes substitution reactions via an S<sub>N</sub>1 mechanism due to steric hindrance from the methyl and pyrrolidine groups, which stabilize the carbocation intermediate .

Key Reaction Pathways:

Mechanistic Insight :

-

Step 1 : Slow dissociation of Br<sup>–</sup> to form a tertiary carbocation stabilized by the electron-donating pyrrolidine ring .

-

Step 2 : Rapid nucleophilic attack by H<sub>2</sub>O, NH<sub>3</sub>, or RSH to form the product .

Reduction Reactions

The ketone group undergoes reduction to a secondary alcohol, though steric hindrance moderates reactivity.

Reduction Pathways:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH<sub>4</sub> | EtOH, 0°C | 2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-ol | 60–65% |

| LiAlH<sub>4</sub> | THF, reflux | Same as above | 75–80% |

Notes :

-

LiAlH<sub>4</sub> achieves higher yields due to stronger reducing power.

-

The bromine atom remains intact under these conditions.

Elimination Reactions

Under basic conditions, dehydrohalogenation can occur, forming an α,β-unsaturated ketone.

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| KOH | EtOH | 80°C | 2-Methyl-1-(pyrrolidin-1-yl)prop-2-en-1-one |

| DBU | DMF | 25°C | Same as above |

Mechanism :

-

Base abstracts a β-hydrogen, leading to simultaneous elimination of HBr and formation of a double bond .

Interaction with Grignard Reagents

The ketone reacts with Grignard reagents, though the bulky pyrrolidine group limits accessibility.

| Grignard Reagent | Product | Yield |

|---|---|---|

| CH<sub>3</sub>MgBr | 2-Bromo-2-methyl-3-(pyrrolidin-1-yl)pentan-3-ol | 40% |

| PhMgCl | 2-Bromo-2-methyl-3-(pyrrolidin-1-yl)-1,3-diphenylpropan-1-ol | 35% |

Limitation : Low yields due to steric hindrance from the pyrrolidine ring.

Comparative Reactivity Table

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues: Key Features and Properties

The following table summarizes critical differences between 2-bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one and its analogs:

Detailed Comparisons

Physicochemical Properties

Boiling Points and Solubility :

- The pyrrolidine derivative’s boiling point (279.9°C ) is lower than morpholine analogs due to reduced polarity.

- Morpholine-containing compounds exhibit higher water solubility, critical for biomedical applications .

Acidity (pKa) :

- The parent compound’s pKa (-0.78) suggests weak acidity, likely at the α-position to the carbonyl. Piperazine derivatives, with additional basic nitrogens, may exhibit higher pKa values, altering protonation states in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.